Schizopeptin 791

Description

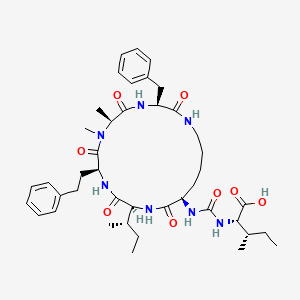

Structure

2D Structure

Properties

Molecular Formula |

C42H61N7O8 |

|---|---|

Molecular Weight |

792 g/mol |

IUPAC Name |

(2S,3S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-[(2S)-butan-2-yl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-9-(2-phenylethyl)-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid |

InChI |

InChI=1S/C42H61N7O8/c1-7-26(3)34-39(53)44-32(23-22-29-17-11-9-12-18-29)40(54)49(6)28(5)36(50)45-33(25-30-19-13-10-14-20-30)37(51)43-24-16-15-21-31(38(52)47-34)46-42(57)48-35(41(55)56)27(4)8-2/h9-14,17-20,26-28,31-35H,7-8,15-16,21-25H2,1-6H3,(H,43,51)(H,44,53)(H,45,50)(H,47,52)(H,55,56)(H2,46,48,57)/t26-,27-,28-,31+,32-,33-,34-,35-/m0/s1 |

InChI Key |

UHGIIADZWWCEKS-NDSQDYTJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)CC2=CC=CC=C2)C)C)CCC3=CC=CC=C3 |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(C(C)CC)C(=O)O)CC2=CC=CC=C2)C)C)CCC3=CC=CC=C3 |

Synonyms |

schizopeptin 791 |

Origin of Product |

United States |

Discovery, Isolation, and Biological Source of Schizopeptin 791

Historical Context of Discovery

The discovery of Schizopeptin 791 was a result of a broader scientific investigation into the diverse and complex secondary metabolites produced by cyanobacteria. This research, conducted at Tel Aviv University, was part of an ongoing effort to identify novel, biologically active natural products from cultured strains of these microorganisms. The discovery was particularly significant because, prior to this finding, related compounds known as anabeanopeptins had only been isolated from aquatic, bloom-forming strains of cyanobacteria. The identification of this compound marked the first instance of an anabaenopeptin-like compound being isolated from a terrestrial cyanobacterium, thereby expanding the known ecological niches for producers of this class of peptides.

Isolation from Schizothrix sp. Cyanobacterium

This compound is produced by a specific strain of the cyanobacterium Schizothrix sp. acs.orgepa.gov. This strain, designated as Tel Aviv University (TAU) strain number IL-208-2-2, belongs to the order Oscillatoriales and the class Cyanophyceae epa.gov. For the purpose of isolating the compound, this edaphic (soil-dwelling) form of Schizothrix sp. was cultivated in a laboratory setting epa.gov.

The cultivation was carried out in 20-liter glass bottles containing BG-11 medium, a standard growth medium for cyanobacteria. The cultures were maintained under specific conditions to promote growth and the production of secondary metabolites. These conditions included continuous illumination from fluorescent tubes at an intensity of 100 µein/M2/s, aeration with a mixture of 0.5% carbon dioxide in air at a rate of 1 L/min, and a constant incubation temperature of 25°C. The cultivation period typically lasted for 30 to 35 days to allow for sufficient biomass accumulation epa.gov.

Table 1: Culture Conditions for Schizothrix sp. (IL-208-2-2)

| Parameter | Condition |

| Organism | Schizothrix sp. (TAU strain IL-208-2-2) |

| Culture Medium | BG-11 |

| Vessel | 20 L Glass Bottles |

| Illumination | Continuous, 100 µein/M2/s |

| Aeration | 0.5% CO2 in air (1 L/min) |

| Temperature | 25 °C |

| Incubation Period | 30-35 days |

Geographic and Ecological Origin of Producer Strains

The producer strain of this compound, Schizothrix sp. IL-208-2-2, has a specific geographic and ecological origin. It was isolated from a soil sample collected in August 1996 from the Givat Brener nursery in Israel epa.gov. Givat Brenner is a kibbutz located in the Central District of Israel, approximately two kilometers south of Rehovot. The nursery environment, characterized by cultivated soil, represents the terrestrial habitat from which this edaphic cyanobacterium was sourced. After its collection, a clonal strain was purified on BG-11 agar medium and is now maintained in the culture collection at Tel Aviv University epa.gov.

Methodologies for Initial Isolation from Cyanobacterial Extracts

The isolation of this compound from the cultured Schizothrix sp. biomass involved a multi-step process designed to extract, purify, and characterize the compound. The process began with the extraction of the hydrophilic components from the cyanobacterial cells.

The gross structure of this compound was determined using a combination of advanced spectroscopic techniques. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was employed to deduce the molecular formula of the compound as C42H61N7O8 epa.gov. This technique is a soft ionization method used in mass spectrometry that is particularly well-suited for analyzing non-volatile and thermally unstable molecules like peptides creative-proteomics.comwikipedia.orgnih.gov. It provides precise mass measurements, allowing for the determination of the elemental composition of the molecule nih.gov.

To elucidate the detailed chemical structure and the connectivity of the atoms, extensive use of homo- and heteronuclear two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques was made epa.gov. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), provide information about through-bond correlations between protons, helping to identify the individual amino acid spin systems within the peptide nmims.eduyoutube.comuzh.ch. This information is crucial for piecing together the sequence and structure of the peptide nmims.edunih.gov.

Finally, the stereochemistry of the constituent amino acids—a critical aspect of the compound's three-dimensional structure—was established. The relative and absolute stereochemistry of this compound was deduced from a combination of spectral data and the application of Marfey's method for High-Performance Liquid Chromatography (HPLC) epa.gov. Marfey's method is a well-established chemical procedure used to determine the absolute configuration of amino acids acs.orgnih.govmdpi.com. It involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with a chiral reagent (such as FDAA), and then analyzing the resulting diastereomers by HPLC acs.orgnih.govacs.org. The retention times of the derivatized amino acids from the sample are compared to those of known standards to assign the D- or L-configuration to each amino acid acs.orgnih.gov.

Table 2: Analytical Techniques for the Isolation and Characterization of this compound

| Technique | Purpose | Key Findings |

| Hydrophilic Extraction | Initial separation of water-soluble compounds from cyanobacterial biomass. | Provided the crude extract containing this compound. |

| HR-FAB-MS | Determination of the precise molecular weight and molecular formula. | Molecular formula established as C42H61N7O8. |

| 2D NMR Spectroscopy | Elucidation of the gross structure and atomic connectivity. | Determined the sequence and arrangement of amino acid residues. |

| Marfey's Method (HPLC) | Determination of the absolute stereochemistry of the amino acids. | Established the D- and L-configurations of the constituent amino acids. |

Structural Elucidation and Key Structural Motifs of Schizopeptin 791

Macromolecular Architecture: Cyclic Hexapeptide Framework

Schizopeptin 791 is a cyclic hexapeptide, meaning it is composed of a ring of six amino acid residues. frontiersin.orgnih.gov This core structure is a defining characteristic of the anabaenopeptin class of molecules. frontiersin.orgnih.gov The cyclic nature of the peptide is formed by an amide bond between the C-terminal carboxyl group of one amino acid and the side-chain ε-amino group of a lysine (B10760008) residue. nih.govuzh.ch This cyclization creates a stable macrocyclic structure that is fundamental to its biological activity. The gross structure of this compound was determined using homo- and heteronuclear 2D NMR techniques and high-resolution fast atom bombardment mass spectrometry (HRFABMS). acs.org

Identification of Conserved Amino Acid Residues (e.g., D-Lysine)

A key conserved residue within the anabaenopeptin family, including this compound, is a lysine (Lys) residue in the D-configuration (D-Lys). frontiersin.orgnih.gov This D-amino acid is unusual in biological systems, where the L-isomers are predominant. The D-Lys residue plays a critical role in the formation of the cyclic peptide ring. nih.gov While the D-Lys at position 2 is a conserved feature in anabaenopeptins of cyanobacterial origin, the other amino acids are typically in the L-configuration. nih.govmdpi.com The absolute stereochemistry of this compound was determined using a combination of spectral data and Marfey's method for HPLC. acs.org

Analysis of Exocyclic Residues and N-Methylation Patterns

This compound, like other anabaenopeptins, possesses an exocyclic amino acid attached to the cyclic core via the ureido linkage. frontiersin.orguzh.ch The nature of this exocyclic residue is a point of significant variability among different anabaenopeptin variants, contributing to their diverse biological activities. frontiersin.org

Another common, though not universal, feature in the anabaenopeptin family is the N-methylation of an amino acid residue within the cyclic framework, often at position 5. uzh.chmdpi.com This modification, where a methyl group is attached to the nitrogen atom of the peptide bond, can influence the peptide's conformation and its ability to interact with biological targets. The biosynthesis of these N-methylated residues is catalyzed by a methyltransferase domain within the nonribosomal peptide synthetase (NRPS) machinery. researchgate.netmdpi.com

Comparison of this compound Structural Features with Other Anabaenopeptins

This compound shares the fundamental structural scaffold of the anabaenopeptin family: a five-membered amino acid ring with an exocyclic residue attached through a ureido bond to a conserved D-Lysine. frontiersin.orguzh.ch The general structure can be represented as X¹-CO-[Lys²-X³-X⁴-MeX⁵-X⁶], where the bracket indicates the cyclic part. nih.govencyclopedia.pub

While the D-Lys at position 2 and the ureido linkage are conserved motifs, the amino acids at positions 1 (exocyclic), 3, 4, 5, and 6 are variable, leading to a large number of anabaenopeptin variants. frontiersin.orguzh.ch For example, anabaenopeptins A and B differ only in their exocyclic residue, being Arginine and Tyrosine, respectively. nih.gov this compound is considered an anabaenopeptin-like peptide, and its specific combination of amino acids at these variable positions distinguishes it from other named anabaenopeptins. nih.govacs.org Despite being isolated from a terrestrial cyanobacterium, Schizothrix sp., its structural characteristics firmly place it within the broader anabaenopeptin class, which was previously thought to be exclusive to water-bloom-forming cyanobacteria. acs.org

Biosynthesis and Genetic Basis of Schizopeptin 791 Production

Non-Ribosomal Peptide Synthetase (NRPS) Pathway Involvement

The synthesis of Schizopeptin 791 is mediated by the Non-Ribosomal Peptide Synthetase (NRPS) pathway, a common mechanism for the production of diverse peptide secondary metabolites in bacteria and fungi. nih.gov Unlike ribosomal protein synthesis, which is template-directed by mRNA, the NRPS pathway is an assembly line-like process where the sequence and structure of the final peptide are dictated by the modular organization of the synthetase enzymes themselves. acs.org These large NRPS enzymes follow a thio-template mechanism, where the amino acid substrates are activated and then covalently attached to the enzyme as thioesters before being sequentially condensed to form the peptide chain. nih.govfrontiersin.org This enzymatic assembly line allows for the incorporation of non-proteinogenic amino acids, D-amino acids, and modifications like N-methylation, leading to a vast diversity of chemical structures, including that of this compound. mdpi.comresearchgate.net

Identification and Characterization of the apn Gene Cluster

The genetic blueprint for anabaenopeptin synthesis, including this compound, is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the apn or apt cluster. mdpi.comasm.org The characterization of these clusters in various cyanobacteria, such as Planktothrix, Anabaena, and Microcystis, has provided a detailed understanding of the biosynthetic machinery. frontiersin.orgnih.govpublish.csiro.au

A typical apn gene cluster, such as the one identified in Planktothrix agardhii CYA126/8, spans approximately 24 kilobases (kb) and comprises five primary open reading frames (ORFs): apnA, apnB, apnC, apnD, and apnE. nih.govpublish.csiro.aunih.gov

apnA, apnB, apnC, apnD : These genes encode the core NRPS enzymes (ApnA, ApnB, ApnC, and ApnD) that collectively contain six modules responsible for the incorporation of the six amino acids in the anabaenopeptin structure. nih.gov

apnE : This gene typically encodes an ATP-binding cassette (ABC) transporter, which is presumed to be involved in the transport of the final peptide product. nih.govpublish.csiro.au

The organization of the apn gene cluster is highly conserved across different cyanobacterial species. publish.csiro.au However, the high degree of similarity in apn gene sequences between distantly related genera, like Planktothrix and Microcystis, strongly suggests that this gene cluster has spread through horizontal gene transfer. frontiersin.orgnih.gov In some cyanobacteria, the apn cluster is found alongside an hph gene cluster, which is believed to supply non-proteinogenic amino acid precursors like L-homophenylalanine and L-homotyrosine for anabaenopeptin biosynthesis. publish.csiro.auresearchgate.net

| Gene | Encoded Protein | Function |

| apnA | ApnA | Bimodular NRPS, initiation module. |

| apnB | ApnB | Monomodular NRPS, elongation module. |

| apnC | ApnC | Bimodular NRPS, elongation module, often contains an N-methyltransferase domain. |

| apnD | ApnD | Monomodular NRPS, termination module with a thioesterase domain. |

| apnE | ApnE | ABC Transporter, putative export function. |

Functions of Specific NRPS Domains (Adenylation, Thiolation, Condensation)

Each module of the NRPS assembly line is composed of several domains, each with a specific catalytic function. The minimal set of domains for an elongation module includes Adenylation (A), Thiolation (T), and Condensation (C) domains. nih.govfrontiersin.org

Adenylation (A) Domain : This domain is the "gatekeeper" of the biosynthetic process. It selects a specific amino acid from the cellular pool and activates it by catalyzing a reaction with ATP to form an aminoacyl-adenylate intermediate. mdpi.comacs.org The specificity of the A-domain is a primary determinant of which amino acid is incorporated at a particular position in the peptide chain. nih.gov

Thiolation (T) Domain : Also known as a peptidyl carrier protein (PCP), the T-domain covalently binds the activated amino acid. It has a conserved serine residue that is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) arm. This flexible arm tethers the growing peptide chain and shuttles it between the different catalytic domains of the NRPS. nih.govoup.com

Condensation (C) Domain : This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's T-domain on the thioester bond of the growing peptide chain held by the T-domain of the preceding module. mdpi.comacs.org

In addition to these core domains, the anabaenopeptin NRPS contains specialized domains that introduce further structural modifications:

Epimerase (E) Domain : Found within the module responsible for incorporating Lysine (B10760008) at position 2, this domain converts the L-Lysine substrate into its D-Lysine epimer, a hallmark of the anabaenopeptin structure. mdpi.comnih.gov

N-methyltransferase (M) Domain : Often located within the apnC gene product, this domain methylates the nitrogen atom of the amino acid at position 5 of the peptide chain. mdpi.comresearchgate.netnih.gov

Thioesterase (TE) Domain : Located in the final module (ApnD), this domain is responsible for terminating the synthesis and releasing the final product. It catalyzes the cyclization of the hexapeptide by forming a peptide bond between the C-terminal carboxyl group and the ε-amino group of the D-Lysine at position 2. mdpi.com

Substrate Promiscuity and Amino Acid Incorporation Mechanisms

A key factor driving the vast structural diversity of anabaenopeptins is the substrate promiscuity of the A-domains. mdpi.comnih.gov While many A-domains are highly specific for a single amino acid, some can recognize and activate multiple substrates. This is particularly evident in the first module of the synthetase (ApnA A1), which selects the exocyclic amino acid at position 1. frontiersin.org

Studies on Planktothrix have shown that a single strain can produce multiple anabaenopeptin variants that differ only at this exocyclic position, for example, containing either Arginine (Arg) or Tyrosine (Tyr). asm.org Biochemical assays confirmed that the ApnA A1 domain from these strains can activate both of these chemically distinct amino acids. asm.orgnih.gov This remarkable promiscuity has been traced to a small number of point mutations within the A-domain's binding pocket. asm.orgnih.gov Phylogenetic analysis suggests that the promiscuous A-domains that activate both Arg and Tyr evolved from an ancestral domain that was specific for only Arg. asm.orgnih.gov

Substrate promiscuity is not limited to the first position. For instance, the production of Anabaenopeptin A, B, F, and Oscillamide Y by a single Planktothrix strain is the result of A-domain promiscuity at both position 1 (Tyr/Arg) and position 3 (Val/Ile). mdpi.comnih.gov Similarly, in Brasilonema sp. CT11, A-domains with broad specificity for hydrophobic aliphatic amino acids lead to variants with Valine or Leucine at position 1 and Isoleucine, Leucine, or Valine at position 3. mdpi.com

| Anabaenopeptin Variant | Producing Organism | Variable Position | Amino Acids Incorporated |

| AP A / AP B | Planktothrix agardhii | Position 1 | Tyrosine / Arginine |

| AP A / AP B / AP C | Anabaena sp. 90 | Position 1 | Tyrosine / Arginine / Lysine |

| AP A / B / F / Osc Y | Planktothrix rubescens | Position 1 & 3 | Tyr/Arg & Val/Ile |

| Brasilonema Variants | Brasilonema sp. CT11 | Position 1 & 3 | Val/Leu & Ile/Leu/Val |

Mechanisms of Structural Diversification within Anabaenopeptin Biosynthesis

Beyond substrate promiscuity, cyanobacteria employ other genetic strategies to diversify their anabaenopeptin production.

Alternative Starter Modules : Some cyanobacterial strains possess more than one gene for the NRPS initiation module. A well-documented example is Anabaena sp. 90, which has two distinct genes, aptA1 and aptA2, that function as alternative starter modules. mdpi.com The presence of these duplicate starter modules allows the organism to incorporate different amino acids at the exocyclic position, leading to the production of multiple anabaenopeptin variants (e.g., AP A, B, and C). asm.org

Gene Skipping : Another proposed mechanism for generating structural diversity is module skipping. In this process, the NRPS machinery bypasses one or more modules during the elongation process, resulting in a shorter peptide. While not directly confirmed for this compound, this mechanism has been implicated in the biosynthesis of namalides, which are structurally related tetrapeptides, by the same apt gene cluster that produces anabaenopeptins in Nostoc sp. CENA543. researchgate.net This suggests that the anabaenopeptin biosynthetic pathway has the flexibility to produce peptides of different lengths by skipping specific elongation modules. researchgate.net

Recombination and Gene Deletion : The apn gene cluster is subject to evolutionary pressures that lead to recombination and, in some cases, complete deletion. frontiersin.org Recombination events, particularly within the A-domains, can lead to new substrate specificities. frontiersin.org In some lineages of Planktothrix, the entire apn gene cluster has been lost, indicating that its presence is not essential for survival under all conditions and may be selected for or against in different ecological niches. nih.gov

Mechanisms of Biological Action of Schizopeptin 791

Enzyme Inhibition Profile

The biological activity of Schizopeptin 791 has been primarily characterized through its ability to inhibit various enzymes. As a member of the anabaenopeptin family, it is part of a group of molecules known for their diverse inhibitory effects on proteases and phosphatases. mdpi.comresearchgate.netfrontiersin.org

Trypsin Inhibitory Activity

This compound has been identified as a potent inhibitor of the serine protease, trypsin. nih.govresearchgate.net In enzymatic assays, it demonstrated significant inhibitory activity with a reported IC50 value of 45.0 µg/mL. researchgate.net This finding establishes trypsin as a key molecular target of this compound.

Inhibition of Other Serine Proteases (e.g., Chymotrypsin)

In the initial study that characterized its trypsin inhibitory activity, this compound was also tested against chymotrypsin (B1334515), another serine protease. The compound did not show any inhibitory effect on chymotrypsin at a concentration of 45.0 µg/mL. researchgate.net This indicates a degree of selectivity in its action against different serine proteases.

Inhibition of Metalloproteases (e.g., Carboxypeptidase A)

While anabaenopeptins as a class are known to inhibit metalloproteases like carboxypeptidase A, specific data on the inhibitory activity of this compound against this enzyme is not available in the current scientific literature. frontiersin.orgmdpi.com

Inhibition of Protein Phosphatases (e.g., PP1, PP2A)

Similar to the case with metalloproteases, the broader class of anabaenopeptins has been shown to inhibit protein phosphatases such as PP1 and PP2A. frontiersin.orgcore.ac.uk However, there are no specific studies to date that have evaluated the direct inhibitory effect of this compound on these particular phosphatases.

Molecular Targets and Binding Interactions

The primary molecular target identified for this compound is the serine protease trypsin. nih.gov The inhibitory action of anabaenopeptins on proteases is generally attributed to the interaction of the exocyclic amino acid and the ureido bond with the active site of the enzyme. mdpi.com However, specific molecular docking or co-crystallization studies for this compound with trypsin that would provide detailed insights into the binding interactions are not currently available.

Cellular Effects in Preclinical Models (e.g., in vitro enzymatic assays, cell-based systems, non-human in vivo models)

The known biological effects of this compound are based exclusively on in vitro enzymatic assays which demonstrated its inhibitory activity against trypsin. nih.govresearchgate.net There are no published studies on the effects of this compound in cell-based systems or in non-human in vivo models. Therefore, its cellular effects, such as potential impacts on cell proliferation, apoptosis, or other cellular processes, remain uncharacterized.

Table of Enzyme Inhibition Data for this compound

| Enzyme | Type | Inhibition Status | IC50 |

| Trypsin | Serine Protease | Inhibited | 45.0 µg/mL researchgate.net |

| Chymotrypsin | Serine Protease | Not Inhibited | >45.0 µg/mL researchgate.net |

| Carboxypeptidase A | Metalloprotease | Data Not Available | - |

| Protein Phosphatase 1 (PP1) | Serine/Threonine Phosphatase | Data Not Available | - |

| Protein Phosphatase 2A (PP2A) | Serine/Threonine Phosphatase | Data Not Available | - |

Signaling Pathway Modulation Studies

This compound is a cyclic peptide belonging to the anabaenopeptin class, which are known for their bioactivity as protease inhibitors. nih.govnih.gov Research into the direct modulation of specific intracellular signaling pathways by this compound is an emerging area. The primary mechanism through which this compound is understood to exert its biological effects is via the inhibition of serine proteases, such as trypsin. nih.govacs.org By inhibiting these enzymes, this compound can indirectly influence the signaling cascades that they regulate.

Proteases like trypsin are not only digestive enzymes but also act as crucial signaling molecules that modulate cellular behavior by activating a specific family of receptors known as Protease-Activated Receptors (PARs). PARs are G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.

The inhibitory action of this compound on trypsin suggests a potential role in modulating PAR-mediated signaling pathways. By preventing trypsin from cleaving and activating PARs, this compound can effectively downregulate the downstream cellular responses. Anabaenopeptins, the class of compounds to which this compound belongs, have demonstrated inhibitory activity against a range of proteases, highlighting their potential for broad-spectrum signaling modulation. tandfonline.comsemanticscholar.org

Detailed research findings on the inhibitory activity of this compound and related anabaenopeptins are summarized below.

Table 1: Documented Protease Inhibition by this compound and Related Anabaenopeptins

| Compound/Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| This compound | Trypsin | Inhibition | nih.govacs.org |

| Anabaenopeptins (general) | Trypsin | Inhibition | tandfonline.com |

| Anabaenopeptins (general) | Chymotrypsin | Inhibition | tandfonline.com |

| Anabaenopeptins (general) | Elastase | Inhibition | tandfonline.com |

| Anabaenopeptins (general) | Carboxypeptidase-A | Inhibition | nih.govtandfonline.com |

The modulation of signaling pathways by this compound is therefore conceptually linked to its function as a protease inhibitor. The table below illustrates the hypothetical impact of this compound on a trypsin-activated signaling pathway.

Table 2: Hypothetical Modulation of Trypsin-Activated Signaling by this compound

| Signaling Component | Function without Inhibitor | Postulated Effect of this compound |

|---|---|---|

| Trypsin | Acts as an agonist by cleaving PARs. | Activity is blocked. |

| Protease-Activated Receptor (PAR) | Is activated by trypsin cleavage. | Activation is prevented. |

| G-Protein Coupling | Activated PAR couples with intracellular G-proteins. | G-protein coupling is inhibited. |

| Downstream Effectors (e.g., PLC, Rho) | G-proteins activate downstream effectors. | Activation of effectors is downregulated. |

| Cellular Response (e.g., Ca2+ mobilization, MAPK activation) | Leads to specific cellular responses. | Cellular responses are attenuated. |

While direct studies on this compound's effect on pathways like the MAP kinase (MAPK) cascade or calcium signaling are not extensively documented, its established role as a potent trypsin inhibitor provides a strong foundation for its role as a modulator of protease-dependent signaling events. nih.gov Further research is required to fully elucidate the specific signaling networks regulated by this compound.

Chemical Synthesis and Analogue Development of Schizopeptin 791

Total Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis, Solution-Phase Synthesis)

The total synthesis of schizopeptin 791 has been successfully achieved through a strategic combination of Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). researchgate.netnih.govrsc.org This hybrid approach leverages the advantages of both methodologies to efficiently construct the complex cyclic architecture of the molecule. researchgate.net

The general strategy involves the initial assembly of a linear peptide precursor on a solid support, a hallmark of SPPS. researchgate.netmdpi.com Specifically, an oxime resin is employed for this purpose. researchgate.netnih.gov The peptide chain is elongated in a stepwise manner using standard coupling protocols with N-Boc protected amino acids. researchgate.net For instance, coupling reagents such as diisopropylcarbodiimide (DIC) and activators like 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HCTU) have been utilized to ensure efficient peptide bond formation. researchgate.netrsc.org The use of a solid support facilitates the purification process at each step, as excess reagents and byproducts can be simply washed away.

Table 1: Key Methodologies in the Synthesis of this compound

| Synthesis Phase | Methodology | Description | Key Reagents/Resins |

|---|---|---|---|

| Peptide Assembly | Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the linear peptide precursor on a solid support. | Oxime Resin, N-Boc protected amino acids, DIC, HCTU, 6-Cl-HOBt |

| Cyclization/Cleavage | On-Resin Cyclization/Cleavage | The peptide is cyclized and simultaneously cleaved from the resin. | Trifluoroacetic acid (TFA) |

| Final Steps | Solution-Phase Peptide Synthesis (LPPS) | Ligation of the tail group and final deprotection steps occur in solution. | Protected p-nitrophenyl carbamate, Catalytic Palladium Hydrogenation |

Development of Novel Cyclization Strategies (e.g., Acid-Catalyzed Head-to-Side-Chain Cyclization)

A key innovation in the synthesis of this compound and related anabaenopeptins is the development of a novel on-resin, acid-catalyzed, head-to-side-chain concomitant cyclization/cleavage reaction. researchgate.netnih.govrsc.org This strategy is central to forming the characteristic 19-membered macrocyclic ring of the anabaenopeptin scaffold. researchgate.netrsc.org

The process utilizes an orthogonally protected D-lysine residue within the peptide sequence. researchgate.netrsc.org The linear peptide is assembled on an oxime resin, which is susceptible to nucleophilic attack. rsc.org After the full linear precursor is synthesized, the protecting group on the ε-amino group of the D-lysine side chain is selectively removed. researchgate.net The N-terminal amine remains protected, for example with a benzyloxycarbonyl (Cbz) group, to prevent unwanted head-to-tail cyclization. rsc.org

Upon treatment with acid, such as trifluoroacetic acid (TFA), the now-free ε-amino group of the lysine (B10760008) side chain acts as an intramolecular nucleophile. researchgate.netrsc.org It attacks the oxime ester linkage at the C-terminus of the peptide, which is anchored to the resin. This single step achieves both the cyclization of the peptide (head-to-side-chain) and its cleavage from the solid support. researchgate.netnih.gov This efficient method provides rapid access to the anabaenopeptin core structure with high yields for the macrocyclization step. researchgate.netresearchgate.net

During this cyclization/cleavage reaction, the formation of a side-product, a C2-symmetric 38-membered cyclic peptide dimer, has been observed. researchgate.netrsc.org This dimer results from the intermolecular attack of a lysine amino group on a neighboring peptide monomer on the resin. researchgate.net It has been suggested that using a resin with a lower substitution level can help minimize this side reaction. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthetic methodology developed for this compound is robust and has been applied to the synthesis of its analogues and other related natural products. researchgate.net The same combined solid-phase and solution-phase strategy, including the key acid-catalyzed head-to-side-chain cyclization, was used to synthesize anabaenopeptin NZ825, which shares structural similarities with this compound. researchgate.netnih.govrsc.org This demonstrates the utility of the method for creating different anabaenopeptin variants.

The synthesis of oscillamide Y and its analogues has also been reported using solid-phase techniques, highlighting the adaptability of these methods for producing related cyclic peptides with features like a urea (B33335) functionality and N-methylated amino acids. researchgate.net Furthermore, the strategy has been extended to the synthesis of pseudacyclins, which are cyclic peptides characterized by an 18-membered ring containing an endocyclic L-ornithine side-chain, further showcasing the versatility of the on-resin cyclization-cleavage approach. researchgate.net

The production of various anabaenopeptins can be achieved by altering the amino acid sequence of the linear precursor assembled on the solid phase. researchgate.net This allows for the generation of a library of analogues for further biological evaluation. The simultaneous production of this compound and other anabaenopeptins by cyanobacteria like Nostoc sp. CENA543 suggests that nature also employs a flexible biosynthetic pathway capable of generating structural diversity. doi.orgscience.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological activity and for guiding the design of more potent or selective analogues. oncodesign-services.com For this compound and related anabaenopeptins, SAR studies have provided insights into their inhibitory activities. This compound itself is known to be a trypsin inhibitor. nih.govacs.org

Studies on the broader anabaenopeptin class have revealed key structural features that govern their bioactivity. For instance, many anabaenopeptins are potent inhibitors of carboxypeptidase A (CPA). mdpi.com Research has indicated the importance of the D-lysine residue and its stereochemistry for this activity. mdpi.comresearchgate.net The aliphatic part of the lysine side chain and the residues adjacent to the ureido bond are thought to be critical for interacting with the active site of the target enzyme. mdpi.com

The synthesis of analogues allows for systematic modification to probe these relationships. For example, in the related peptide namalide, it was found that only the natural compound, and not its synthetic analogues containing L-Lysine or L-allo-Isoleucine, was effective at inhibiting carboxypeptidase A, underscoring the strict stereochemical requirements for activity. researchgate.net While specific SAR data for a wide range of this compound analogues is not extensively detailed in the available literature, the principles derived from the study of other anabaenopeptins provide a strong framework for future analogue design and optimization.

Table 2: Bioactivity of Selected Anabaenopeptins

| Compound | Target Enzyme | Activity | Key Structural Notes |

|---|---|---|---|

| This compound | Trypsin | Inhibitor nih.govacs.org | Contains D-Lysine in the cyclic core rsc.org |

| Anabaenopeptins (general) | Carboxypeptidase A | Potent Inhibitors mdpi.com | D-Lysine stereochemistry is important for activity mdpi.comresearchgate.net |

| Namalide Analogue | Carboxypeptidase A | Inactive researchgate.net | Contained L-Lysine instead of D-Lysine researchgate.net |

Computational Approaches in Rational Design of this compound Derivatives

Computational chemistry and molecular modeling are powerful tools used in the rational design of novel therapeutic agents. oncodesign-services.commdpi.com These approaches can predict how a molecule will bind to its biological target, thereby guiding the synthesis of more effective derivatives and helping to explain observed structure-activity relationships. nih.gov

In the context of anabaenopeptins, computational docking studies have been employed to understand the interactions between these peptides and their target enzymes, such as carboxypeptidase A. mdpi.comresearchgate.net These studies have corroborated experimental SAR findings, highlighting the importance of the D-Lysine residue and its neighboring amino acids in binding to the enzyme's active pocket. mdpi.com

For the related peptide namalide, an inverse virtual screening approach was successfully used to identify carboxypeptidase A as a primary protein target. researchgate.net This demonstrates the power of computational methods not only in optimizing known interactions but also in identifying new biological targets for natural products.

While specific reports on the use of computational tools for the de novo rational design of this compound derivatives are limited, the successful application of these methods to the broader anabaenopeptin class provides a clear precedent. Such computational strategies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, represent a promising avenue for the future development of novel this compound analogues with enhanced or modified biological activities. oncodesign-services.comchemrxiv.org

Ecological Role and Preclinical Biotechnological Relevance of Schizopeptin 791

Proposed Ecological Functions in Cyanobacterial Systems (e.g., Chemical Defense against Predation)

The production of a vast array of secondary metabolites by cyanobacteria is believed to be a key evolutionary advantage. oup.comcaister.com For Schizopeptin 791 and related anabaenopeptins, a primary proposed ecological role is chemical defense against predation. frontiersin.orgmdpi.com Many cyanobacteria are subject to grazing by various predators, and the production of bioactive compounds can deter these consumers, thereby enhancing the producer's survival. eolss.netpeerj.com

The mechanism of this defense is often rooted in the compound's specific bioactivity. Anabaenopeptins, including this compound, are known to function as potent inhibitors of various proteases, such as trypsin and chymotrypsin (B1334515). frontiersin.orgresearchgate.net The inhibition of digestive enzymes in a predator can lead to negative physiological effects, which may deter further consumption. eolss.net This anti-grazing activity is a well-documented chemical defense strategy. frontiersin.org For instance, research on anabaenopeptin-producing Microcystis strains demonstrated higher mortality rates in the amoeba Acanthamoeba castellanii, a known cyanobacterial predator, compared to strains that did not produce these peptides. mdpi.com This suggests that the presence of anabaenopeptins confers a protective advantage against certain predators. mdpi.com

Furthermore, it is theorized that producing a "cocktail" of different bioactive peptides, including various protease inhibitors, provides a more robust defense against co-evolutionary responses from predators. frontiersin.org The structural diversity within the anabaenopeptin family supports this hypothesis, suggesting that selection has favored the production of a wide array of structures to contend with diverse predatory pressures. oup.comfrontiersin.org

Contribution to Cyanobacterial Adaptability and Survival

The ability of cyanobacteria to thrive in a multitude of environments, from aquatic to terrestrial, is partly attributed to their metabolic plasticity and production of diverse bioactive compounds. mdpi.comcaister.comnih.gov The synthesis of peptides like this compound via non-ribosomal peptide synthetase (NRPS) pathways allows for the incorporation of non-proteinogenic amino acids and unique structural features, such as the ureido linkage characteristic of anabaenopeptins. mdpi.comfrontiersin.org This results in an enormous structural and functional diversity that contributes significantly to the organism's adaptability. mdpi.com

The production of this compound and its congeners enhances survival by providing a defense mechanism against biotic threats, as discussed in the previous section. frontiersin.org By inhibiting proteases, these compounds help protect the cyanobacteria from being consumed by grazers, directly contributing to their fitness and ability to form stable populations or blooms. mdpi.comfrontiersin.org The discovery of this compound in a terrestrial species (Schizothrix sp.) was significant because anabaenopeptins were previously thought to be isolated only from aquatic, bloom-forming strains. nih.govacs.org This finding underscores the widespread importance of these compounds for cyanobacterial survival across different ecosystems.

The ancient evolutionary origin of NRPS biosynthetic pathways suggests that cyanobacteria have been producing these oligopeptides long before the existence of many higher organisms. oup.com This long history indicates that the capacity to produce such compounds is a deeply ingrained and successful adaptive trait, allowing cyanobacteria to navigate and survive in competitive and predator-rich environments for eons. caister.com

Preclinical Potential as a Lead Compound in Drug Discovery (Mechanistic Basis)

The process of drug discovery involves identifying novel molecules that can modulate biological targets associated with disease. aristo-group.combioglobax.com Preclinical development then assesses these compounds for bioactivity and safety in non-human systems to build a case for potential therapeutic use. nih.govjpccr.eu this compound has emerged as a compound of interest in this context due to its specific and potent biological activity. nih.govacs.org

The mechanistic basis for its preclinical potential lies in its function as a potent trypsin inhibitor. nih.govresearchgate.net Trypsin is a type of serine protease, a class of enzymes that plays a critical role in numerous physiological and pathological processes, including digestion, blood clotting, inflammation, and cancer metastasis. researchgate.net Molecules that can specifically inhibit certain proteases are therefore valuable as lead compounds for developing new drugs. researchgate.net

This compound, as an anabaenopeptin, exerts its inhibitory effect by binding to the active site of the protease. researchgate.net Its unique cyclic structure, containing a conserved D-Lysine residue and an exocyclic amino acid connected via a ureido bridge, is crucial for this activity. mdpi.comfrontiersin.org The specific inhibition of trypsin by this compound makes it a valuable scaffold for the design and synthesis of new therapeutic agents targeting diseases where serine protease activity is dysregulated. researchgate.net Its natural origin in cyanobacteria also highlights these microorganisms as a rich source for discovering novel chemical entities with pharmaceutical potential. researchgate.netresearchgate.net

Exploration of this compound for Specific Preclinical Research Applications (e.g., Enzyme Inhibitors for Research Tools)

Beyond its potential as a therapeutic lead, this compound is a valuable tool for preclinical research. Specific and potent enzyme inhibitors are essential for basic scientific investigation, allowing researchers to probe the function of enzymes within complex biological systems. sigmaaldrich.comnih.gov

As a demonstrated trypsin inhibitor, this compound can be used as a chemical tool in a laboratory setting to study the physiological roles of trypsin and related serine proteases. nih.govacs.orgresearchgate.net For example, by selectively blocking the activity of trypsin in cell cultures or tissue preparations, researchers can investigate the downstream consequences of this inhibition, helping to elucidate the enzyme's role in specific cellular pathways. nih.gov

Such inhibitors are critical for target identification and validation, which are early and crucial steps in the drug discovery process. bioglobax.comsigmaaldrich.com By using a well-characterized inhibitor like this compound, scientists can confirm that modulating the activity of a specific enzyme (the "target") produces a desired effect, thereby validating it as a potential point of therapeutic intervention. nih.gov The availability of natural, highly specific inhibitors like this compound provides researchers with ready-to-use tools that might otherwise require complex chemical synthesis. researchgate.net

Advanced Analytical Methodologies for Schizopeptin 791 Research

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of Schizopeptin 791 from crude extracts of the terrestrial cyanobacterium Schizothrix sp. acs.org. The process typically involves multiple steps to achieve a high degree of purity.

Initial separation of the crude extract is often performed using flash chromatography on a reversed-phase (RP) support, such as ODS (octadecylsilane), with a gradient of increasing organic solvent (e.g., methanol) in water. This is followed by gel filtration chromatography, for instance, using a Sephadex LH-20 column, which separates compounds based on their size. acs.org

The final purification is accomplished using preparative or semi-preparative RP-HPLC. A common setup for this includes a C18 column, which is well-suited for separating peptidic molecules. The mobile phase often consists of an isocratic or gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, with detection typically carried out using a Diode Array Detector (DAD) at a wavelength of 238 nm. acs.org The absolute stereochemistry of the amino acid residues in this compound can also be determined using HPLC after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). acs.orgmdpi.com

Table 1: HPLC Purification Parameters for this compound acs.org

| Parameter | Value |

| Column | Reversed-Phase C18, 5 µm particle size |

| Dimensions | 250 mm x 20.0 mm |

| Mobile Phase | 7:3 (v/v) Acetonitrile/Water |

| Flow Rate | 5.0 mL/min |

| Detection | Diode Array Detector (DAD) at 238 nm |

| Temperature | 21 °C |

| Retention Time | 16.7 minutes (in the specified semi-pure run) |

Mass Spectrometry Approaches (e.g., HRMS, MS/MS Fragmentation, QTOF)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of this compound. High-Resolution Mass Spectrometry (HRMS), particularly with Fast Atom Bombardment (HRFABMS), has been used to determine the exact mass of the molecule, allowing for the calculation of its elemental composition. acs.orgresearchgate.net The protonated molecule of this compound has been observed at a mass-to-charge ratio (m/z) of 792.46506 [M+H]⁺, which corresponds to the molecular formula C₄₂H₆₂N₇O₈. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Technique | High-Resolution Fast Atom Bombardment (HRFABMS) | acs.org |

| Observed [M+H]⁺ (m/z) | 792.46506 | nih.gov |

| Calculated [M+H]⁺ (m/z) | 792.46599 | nih.gov |

| Molecular Formula | C₄₂H₆₂N₇O₈ | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the three-dimensional structure of this compound in solution. A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to assign the proton (¹H) and carbon (¹³C) chemical shifts for each amino acid residue. acs.org

The experiments are typically run on a high-field spectrometer (e.g., 500 MHz) using a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts referenced to the residual solvent signals. acs.org

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid spin system. acs.org

HMQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for sequencing the amino acids and identifying the cyclic nature of the peptide. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to define the three-dimensional conformation of the peptide. acs.org

The presence of a ureido carbon signal at approximately 157 ppm in the ¹³C NMR spectrum is a characteristic feature of the anabaenopeptin skeleton. acs.org

Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound (in DMSO-d₆) acs.org

| Position | Amino Acid | δC (ppm) | δH (ppm), mult., J (Hz) |

| 1 | Phe | 171.0 (s) | - |

| 2 | Phe | 55.1 (d) | 4.38 (ddd, 12.3, 8.9, 3.3) |

| 3a | Phe | 37.9 (t) | 3.03 (dd, 13.7, 3.3) |

| 3b | Phe | 2.92 (dd, 13.7, 12.3) | |

| 4 | Phe | 138.6 (s) | - |

| 5 | Phe | 129.5 (d) | 7.20 (d, 7.3) |

| 6 | Phe | 128.4 (d) | 7.26 (t, 7.3) |

| 7 | Phe | 126.5 (d) | 7.17 (t, 7.3) |

| 1 | Hph | 172.0 (s) | - |

| 2 | Hph | 53.6 (d) | 4.60 (dd, 9.5, 5.0) |

| 3a | Hph | 37.1 (t) | 3.12 (dd, 13.8, 5.0) |

| 3b | Hph | 2.85 (dd, 13.8, 9.5) | |

| 4 | Hph | 138.1 (s) | - |

| 5 | Hph | 129.2 (d) | 7.18 (d, 7.5) |

| 6 | Hph | 128.1 (d) | 7.24 (t, 7.5) |

| 7 | Hph | 126.2 (d) | 7.15 (t, 7.5) |

| 1 | Ile | 171.8 (s) | - |

| 2 | Ile | 58.2 (d) | 4.10 (t, 8.5) |

| 3 | Ile | 36.5 (d) | 1.85 (m) |

| 4a | Ile | 24.3 (t) | 1.45 (m) |

| 4b | Ile | 1.10 (m) | |

| 5 | Ile | 15.5 (q) | 0.85 (t, 7.4) |

| 6 | Ile | 11.2 (q) | 0.82 (d, 6.8) |

| 1 | N-Me-Ala | 173.1 (s) | - |

| 2 | N-Me-Ala | 57.9 (d) | 4.85 (q, 7.0) |

| 3 | N-Me-Ala | 15.1 (q) | 1.25 (d, 7.0) |

| N-CH₃ | N-Me-Ala | 30.1 (q) | 2.75 (s) |

| 1 | Lys | 172.9 (s) | - |

| 2 | Lys | 53.0 (d) | 4.20 (dd, 9.0, 5.0) |

| 3a | Lys | 31.5 (t) | 1.70 (m) |

| 3b | Lys | 1.55 (m) | |

| 4a | Lys | 23.0 (t) | 1.30 (m) |

| 4b | Lys | 1.20 (m) | |

| 5a | Lys | 28.9 (t) | 1.40 (m) |

| 5b | Lys | 1.35 (m) | |

| 6a | Lys | 40.5 (t) | 3.05 (m) |

| 6b | Lys | 2.95 (m) | |

| Ureido-CO | 157.2 (s) | - |

mult. = multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), Hph = Homophenylalanine

Spectroscopic Methods for Interaction Studies

To understand the biological function of this compound as a protease inhibitor, spectroscopic methods are used to study its interaction with target enzymes like trypsin. A common method is a colorimetric enzyme inhibition assay using UV-Vis spectrophotometry. acs.org

In a typical trypsin inhibition assay, the activity of the enzyme is monitored by the rate at which it cleaves a synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). The cleavage of BAPNA by trypsin releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 405 nm. mdpi.comtandfonline.com

By measuring the rate of the reaction in the presence and absence of this compound, its inhibitory activity can be determined. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC₅₀ value. For this compound, the IC₅₀ for trypsin inhibition has been determined to be 45.0 µg/mL. acs.org This type of assay provides quantitative data on the potency of the inhibitory interaction.

Table 4: Trypsin Inhibition Assay Parameters for this compound

| Parameter | Description | Reference |

| Enzyme | Trypsin | acs.org |

| Substrate | Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | mdpi.comtandfonline.com |

| Detection Method | UV-Vis Spectrophotometry (Absorbance at 405 nm) | mdpi.comtandfonline.com |

| Principle | Measurement of the rate of p-nitroaniline release from BAPNA cleavage | mdpi.comtandfonline.com |

| Result (IC₅₀) | 45.0 µg/mL | acs.org |

Future Research Directions and Unanswered Questions for Schizopeptin 791

Unraveling the Full Spectrum of Biological Activities

The known biological activity of Schizopeptin 791 is currently focused on its inhibitory effect on the serine protease, trypsin. tandfonline.comresearchgate.net Research has determined its half-maximal inhibitory concentration (IC₅₀) against trypsin to be 56.8 μM. researchgate.net However, this compound belongs to the anabaenopeptin (AP) family, a class of cyclic hexapeptides known for a diverse range of protease and phosphatase inhibition. researchgate.netmdpi.commdpi.comfrontiersin.orgsemanticscholar.org Many anabaenopeptins demonstrate activity against other serine proteases like chymotrypsin (B1334515) and elastase, as well as carboxypeptidase-A and protein phosphatases. tandfonline.comfrontiersin.org

A significant future research direction is to conduct a comprehensive screening of this compound against a wide panel of proteases and phosphatases. This would clarify whether its activity is highly specific to trypsin or if it possesses a broader inhibitory profile similar to other compounds in its class. Such studies are essential to fully understand its biological function and to identify potential, as-yet-undiscovered, therapeutic applications.

| Enzyme Class | Specific Enzymes to Test | Rationale for Testing |

| Serine Proteases | Chymotrypsin, Elastase, Thrombin | Other anabaenopeptins are known inhibitors of these enzymes. tandfonline.comfrontiersin.org |

| Metallocarboxypeptidases | Carboxypeptidase A, Carboxypeptidase B | Several anabaenopeptins are potent inhibitors of Carboxypeptidase A. tandfonline.commdpi.com |

| Protein Phosphatases | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A) | Anabaenopeptins have shown inhibitory activity against these key signaling enzymes. frontiersin.orgsemanticscholar.org |

Detailed Characterization of Biosynthetic Gene Regulation

This compound is a non-ribosomal peptide (NRP), synthesized by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). nih.govnih.gov The gene clusters responsible for anabaenopeptin synthesis, often denoted as apn genes, have been identified in several cyanobacteria. frontiersin.orgnih.gov A fascinating discovery was made in the cyanobacterium Nostoc sp. CENA543, which produces this compound. ug.edu.placs.org Genomic analysis revealed that a single biosynthetic pathway is responsible for producing both anabaenopeptins (like this compound) and shorter structural homologues called namalides. acs.orgscience.govresearchgate.net This dual production is achieved through an efficient process of "module skipping," where specific modules within the NRPS machinery are bypassed during synthesis. acs.orgresearchgate.net

While this provides a remarkable insight into the biosynthetic machinery, the specific regulatory mechanisms that control this process remain unanswered. Future research should focus on:

Identifying regulatory elements: Investigating the promoter regions and identifying transcription factors that control the expression of the this compound biosynthetic gene cluster.

Understanding module skipping control: Elucidating the molecular triggers and protein-protein interactions that determine whether a module is utilized or skipped. This could be influenced by precursor availability, environmental cues, or specific regulatory proteins.

Impact of environmental factors: While it's known that factors like temperature can influence anabaenopeptin production in general, detailed studies are needed to see how these factors specifically affect the expression of the this compound gene cluster and the ratio of anabaenopeptins to namalides produced. mdpi.com

Exploration of this compound within Complex Biological Systems (Non-Human)

This compound was first identified from the terrestrial cyanobacterium Schizothrix sp. and has also been found in Nostoc sp. CENA543. researchgate.netresearchgate.netacs.org The ecological role of anabaenopeptins is not fully understood, but it is theorized that they may function as a defense mechanism against parasites or grazing organisms. mdpi.comsemanticscholar.org The co-production of this compound with other bioactive peptides like namalides within Nostoc sp. CENA543 suggests a complex interplay of secondary metabolites. acs.org

Future research must move beyond in vitro assays to explore the function of this compound in more complex, ecologically relevant systems. Key questions to address include:

What is the primary function of this compound for the producing cyanobacterium?

Does it play a role in chemical defense, allelopathy (inhibiting competing organisms), or symbiotic interactions?

How does the presence of this compound affect the fitness of the producing organism in a natural or simulated ecosystem?

What is the effect of this compound on aquatic invertebrates, which are natural consumers of cyanobacteria? acs.org

These questions could be explored through co-culture experiments with competing bacteria, fungi, or predator organisms, as well as through knockout-mutant studies where the biosynthetic gene cluster for this compound is inactivated.

Development of New Synthetic Routes for Accessing Complex Analogues

The structural complexity of this compound presents a challenge for chemical synthesis. However, a novel and efficient synthetic route has been developed that provides rapid access to the core anabaenopeptin scaffold. researchgate.netrsc.org This methodology utilizes a combined solid-phase and solution-phase strategy, culminating in a key acid-catalyzed, head-to-side-chain cyclization and cleavage reaction from an oxime resin. researchgate.netrsc.org

This breakthrough in synthesis is not just a means of producing this compound itself, but a powerful tool for future research. The unanswered challenge is to leverage this synthetic accessibility to its full potential. Future directions include:

Structure-Activity Relationship (SAR) Studies: Systematically replacing each amino acid residue in the this compound structure with other natural and non-natural amino acids to probe which components are critical for its bioactivity.

Analogue Library Generation: Using the synthetic route to create a library of diverse this compound analogues with modified ring sizes, altered side chains, or different exocyclic residues.

Improving Pharmacological Properties: Designing and synthesizing analogues with potentially improved stability, solubility, or target specificity.

| Synthetic Step | Description | Significance for Analogue Development |

| Linear Peptide Assembly | Amino acids are coupled sequentially on a solid-phase oxime resin. researchgate.net | Allows for easy substitution of any amino acid in the linear precursor. |

| Cyclization/Cleavage | An acid-catalyzed reaction simultaneously forms the macrocycle and cleaves the peptide from the resin. researchgate.netrsc.org | Provides a rapid and efficient method to obtain the core cyclic structure. |

| Exocyclic Chain Ligation | The "tail" portion of the molecule is coupled to the cyclic core in solution. researchgate.net | Enables significant modification of the exocyclic amino acid, which is crucial for inhibitory activity. mdpi.com |

Investigation of this compound Interactions with Novel Molecular Targets

Currently, the only confirmed molecular target for this compound is trypsin. researchgate.net While exploring the full spectrum of its activity against known protease and phosphatase families is a key research goal (as outlined in 9.1), there is also a need to look for entirely new molecular targets. The unique cyclic structure of this compound may allow it to interact with proteins beyond these enzyme families.

Future research should employ unbiased, large-scale screening methods to identify novel binding partners. Promising strategies include:

Inverse Virtual Screening: Using the known structure of this compound in computational models to screen against large databases of protein structures to predict potential binding interactions. researchgate.net

Affinity Chromatography-Mass Spectrometry: Immobilizing this compound on a solid support and passing cell or tissue lysates over it to "pull down" interacting proteins, which can then be identified by mass spectrometry.

Cellular Thermal Shift Assays (CETSA): Testing the ability of this compound to stabilize proteins against heat-induced denaturation in a cellular context, which can reveal direct target engagement.

Discovering a novel, high-affinity molecular target would open up entirely new avenues of research into the mechanism of action and potential applications of this compound.

Strategies for Sustainable Production and Derivative Generation

Sustainable access to this compound and its derivatives is crucial for long-term research and development. Two main avenues exist: biological production and chemical synthesis. Future research should focus on optimizing both.

For Sustainable Biological Production:

Strain Optimization: Investigating the optimal culture conditions (light, nutrients, temperature) for the known producing strains, such as Nostoc sp. CENA543, to maximize the yield of this compound. mdpi.com

Heterologous Expression: Cloning the anabaenopeptin biosynthetic gene cluster from the native cyanobacterium into a fast-growing, genetically tractable host organism like E. coli or a different cyanobacterial strain. This could enable more controlled and scalable production.

For Derivative Generation:

Biosynthetic Engineering: Modifying the anabaenopeptin NRPS gene cluster to alter its substrate specificity. For example, swapping adenylation (A) domains, which are responsible for selecting the amino acid monomers, could lead to the predictable production of new derivatives. nih.gov The natural module-skipping mechanism in Nostoc sp. CENA543 is a prime example of how nature already generates derivatives. acs.org

Chemosynthetic Diversification: Utilizing the established synthetic route with oxime resin to create a wide array of complex analogues that are inaccessible through biological methods. researchgate.netrsc.org

By pursuing these parallel strategies, a sustainable supply of both the natural compound and a diverse library of its derivatives can be ensured for comprehensive biological evaluation.

Q & A

Q. Q1. How should researchers design initial experiments to investigate the biochemical properties of Schizopeptin 791?

Methodological Answer: Begin with a literature review to identify gaps in existing knowledge (e.g., structural characterization, stability under varying conditions). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define experimental objectives . For example:

- Population: this compound in vitro/in vivo models.

- Intervention: Exposure to varying pH, temperature, or enzymatic degradation.

- Comparison: Stability against known analogs or control compounds.

- Outcome: Quantify degradation rates or structural integrity via HPLC or NMR .

Ensure experiments include replicates and controls to validate reproducibility .

Q. Q2. What are the essential criteria for selecting analytical methods to characterize this compound?

Methodological Answer: Prioritize methods that align with the compound’s properties:

- Purity assessment: Use HPLC with UV/Vis or MS detection, ensuring batch-to-batch consistency by requesting peptide content analysis if required .

- Structural elucidation: Combine NMR, X-ray crystallography, and FT-IR spectroscopy.

- Bioactivity screening: Employ cell-based assays (e.g., receptor binding studies) with appropriate positive/negative controls .

Document all protocols in detail to enable replication .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

Methodological Answer: Apply a systematic approach:

Literature meta-analysis: Classify studies by methodology (e.g., in vitro vs. in vivo) and identify variables causing discrepancies (e.g., assay conditions, compound purity) .

Replicate key experiments: Standardize protocols (e.g., buffer composition, cell lines) across labs to isolate confounding factors .

Mechanistic modeling: Use computational tools (e.g., molecular docking) to predict binding affinities and validate with mutagenesis studies .

Publish negative results to enhance transparency .

Q. Q4. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

Methodological Answer: Adopt a multi-stage workflow:

Physicochemical profiling: Assess solubility, logP, and permeability using Caco-2 cell models .

Formulation screening: Test lipid-based carriers, cyclodextrins, or nanoemulsions to enhance absorption .

Pharmacokinetic studies: Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Compare outcomes against pharmacokinetic parameters (e.g., AUC, Cmax) from analogous compounds .

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experiments .

Methodological and Reporting Standards

Q. Q5. How should researchers structure a literature review on this compound to highlight knowledge gaps?

Methodological Answer: Follow a four-part framework:

Background: Summarize the compound’s discovery, known bioactivities, and historical research trends .

Classification: Group studies by focus (e.g., synthesis, mechanism, applications) and critique limitations (e.g., small sample sizes, lack of in vivo data) .

Research questions: Propose hypotheses (e.g., “Does this compound exhibit off-target effects in primate models?”).

Implications: Link gaps to potential breakthroughs (e.g., therapeutic repurposing) .

Use APA format for citations and prioritize high-impact studies (citation count >100) .

Q. Q6. What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

- Detailed protocols: Include step-by-step procedures, equipment specifications, and raw data in supplementary materials .

- Batch documentation: Report peptide content, salt levels, and purity metrics for each batch of this compound used .

- Data sharing: Deposit datasets in public repositories (e.g., Zenodo) and provide accession numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.